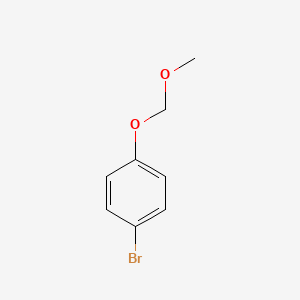

1-Bromo-4-(methoxymethoxy)benzene

Description

Structure

3D Structure

Propriétés

IUPAC Name |

1-bromo-4-(methoxymethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO2/c1-10-6-11-8-4-2-7(9)3-5-8/h2-5H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDRBSCRINVJXKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00440366 | |

| Record name | 1-bromo-4-(methoxymethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25458-45-1 | |

| Record name | 1-Bromo-4-(methoxymethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25458-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-bromo-4-(methoxymethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00440366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Bromo-4-(methoxymethoxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Bromo 4 Methoxymethoxy Benzene and Its Derivatives

Established Synthetic Routes to 1-Bromo-4-(methoxymethoxy)benzene

Two primary and well-established routes for the synthesis of this compound include electrophilic bromination and the formation of a MOM-ether from a bromophenol precursor.

Electrophilic Bromination Approaches

Electrophilic aromatic substitution is a fundamental reaction for introducing a bromine atom onto an aromatic ring. In the context of synthesizing this compound, this typically involves the bromination of a methoxy-substituted benzene (B151609) ring. The methoxy (B1213986) group is an ortho, para-director, meaning it directs incoming electrophiles to the positions ortho and para to it. pbworks.com

For instance, the electrophilic bromination of anisole (B1667542) (methoxybenzene) with reagents like N-bromosuccinimide (NBS) in the presence of a catalyst can yield 1-bromo-4-methoxybenzene with high selectivity. nih.gov The resulting brominated compound can then be further modified. However, direct bromination of methoxymethoxybenzene would also be expected to yield the desired this compound due to the directing effect of the methoxymethoxy group.

A common method for electrophilic bromination involves the use of bromine in the presence of a Lewis acid catalyst, such as aluminum bromide (AlBr₃) or iron(III) bromide (FeBr₃). libretexts.orglibretexts.org The catalyst polarizes the Br-Br bond, creating a more potent electrophile (Br⁺) that can be attacked by the electron-rich benzene ring. libretexts.org

| Reagent | Catalyst | Solvent | Yield | Reference |

| N-Bromosuccinimide (NBS) | Silica (B1680970) Gel | Carbon Tetrachloride | 97% | researchgate.net |

| N-Bromosuccinimide (NBS) | Acetonitrile | Acetonitrile | 96% | nih.gov |

MOM-Ether Formation from Bromophenols

An alternative and widely used strategy involves the protection of the hydroxyl group of 4-bromophenol (B116583) as a methoxymethyl (MOM) ether. nih.gov The MOM group is a popular choice for protecting alcohols due to its stability under various reaction conditions and its relatively straightforward removal. adichemistry.comchemistrytalk.org

The formation of the MOM ether is typically achieved by reacting 4-bromophenol with chloromethyl methyl ether (MOMCl) in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), in a solvent like dichloromethane (B109758). wikipedia.org The base deprotonates the phenol (B47542), forming a phenoxide ion that then acts as a nucleophile, attacking the electrophilic carbon of MOMCl.

| Starting Material | Reagent | Base | Solvent | Product |

| 4-Bromophenol | Chloromethyl methyl ether (MOMCl) | N,N-diisopropylethylamine (DIPEA) | Dichloromethane | This compound |

Advanced Synthetic Strategies and Optimization in this compound Production

Ongoing research focuses on improving the synthesis of this compound by developing more selective, efficient, and environmentally friendly methods.

Catalytic Methods for Enhanced Selectivity and Yield

The development of advanced catalytic systems is crucial for improving the regioselectivity and yield of bromination reactions. Traditional methods using elemental bromine and a Lewis acid catalyst can sometimes lead to the formation of unwanted isomers or polybrominated products. wku.edu

Modern approaches utilize milder and more selective brominating agents and catalysts. For example, the use of zeolites as catalysts can enhance para-selectivity in the bromination of substituted benzenes. researchgate.net Similarly, systems like tetraalkylammonium tribromides have shown high para-selectivity for the bromination of phenols. researchgate.net These methods offer greater control over the reaction, leading to higher yields of the desired this compound isomer.

Modern Protecting Group Chemistry in the Context of this compound Synthesis

The methoxymethyl (MOM) ether is a classic protecting group for alcohols, and its application in the synthesis of this compound is a prime example of its utility. adichemistry.comlibretexts.org Protecting groups are essential in multi-step syntheses to mask reactive functional groups, preventing them from undergoing unwanted reactions. chemistrytalk.org

The MOM group is favored for its stability to a wide range of non-acidic reagents, including strong bases and nucleophiles. chemistrytalk.org It is typically introduced using chloromethyl methyl ether (MOMCl) and a hindered base. adichemistry.com Due to the carcinogenic nature of MOMCl, alternative, safer methods for introducing the MOM group have been developed, such as using dimethoxymethane (B151124) with an acid catalyst. adichemistry.comwikipedia.org The MOM group can be readily removed under acidic conditions, often using a dilute acid in an alcohol solvent. adichemistry.comlibretexts.org

| Protecting Group | Introduction Reagent | Removal Condition |

| Methoxymethyl (MOM) | Chloromethyl methyl ether (MOMCl) | Acidic hydrolysis |

| Methoxymethyl (MOM) | Dimethoxymethane, P₂O₅ | Acidic hydrolysis |

Flow Chemistry Applications in this compound Synthesis

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers significant advantages for the synthesis of organic compounds, including this compound. researchgate.net This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety.

In the context of synthesizing this compound, flow chemistry can be particularly beneficial for handling hazardous reagents or intermediates. For example, the generation and subsequent reaction of unstable species can be managed more safely and efficiently in a flow system. researchgate.net While specific literature on the flow synthesis of this compound is emerging, the principles of flow chemistry are well-suited to both the bromination and MOM-ether formation steps, promising a more streamlined and scalable production process. researchgate.net

Synthesis of Key Analogs and Precursors

The preparation of analogs of this compound often involves the protection of a corresponding bromophenol or the bromination of a pre-existing MOM-protected phenol. The choice of strategy depends on the availability of starting materials and the desired substitution pattern on the benzene ring.

The synthesis of positional isomers of the title compound typically begins with the corresponding bromophenol, which is then protected with a methoxymethyl group.

1-Bromo-2-(methoxymethoxy)benzene: This isomer is prepared from 2-bromophenol (B46759). The synthesis of 2-bromophenol itself can be achieved through methods such as the diazotization of o-bromoaniline or the direct bromination of phenol, where the phenolsulfonic acid intermediate directs the bromine to the ortho position. orgsyn.org A general method for the subsequent protection involves treating 2-bromophenol with a base to form the phenoxide, which then reacts with a methoxymethylating agent like chloromethyl methyl ether (MOM-Cl).

1-Bromo-3-(methoxymethoxy)benzene: A documented synthesis for this isomer starts with 3-bromophenol (B21344). The reaction involves the dropwise addition of methoxymethyl bromide to a solution of 3-bromophenol and a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), in a suitable solvent like dichloromethane (DCM). The reaction proceeds at 0°C and is then stirred at room temperature for several hours to ensure completion.

| Starting Material | Reagents | Solvent | Conditions | Product |

|---|---|---|---|---|

| 3-Bromophenol | Methoxymethyl bromide, N,N-Diisopropylethylamine (DIPEA) | Dichloromethane (DCM) | 0°C to room temperature, 16 hours | 1-Bromo-3-(methoxymethoxy)benzene |

The synthesis of more complex derivatives requires multi-step sequences, often involving strategic bromination and protection steps.

1-Bromo-4-methoxy-2-(methoxymethoxy)benzene: The synthesis of this compound starts from the precursor 2-bromo-5-methoxyphenol (B1282781). The synthesis of 2-bromo-5-methoxyphenol can be accomplished from 3-methoxyphenol (B1666288) by first protecting the hydroxyl group, for example as a tert-butyldimethylsilyl (TBDMS) ether, followed by bromination and subsequent deprotection. patsnap.com Once the 2-bromo-5-methoxyphenol is obtained, the phenolic hydroxyl group is protected as a MOM ether using standard procedures, such as reacting it with MOM-Cl in the presence of a base like DIPEA.

| Step | Starting Material | Reagents | Key Transformation | Product |

|---|---|---|---|---|

| 1 | 3-Methoxyphenol | tert-Butyldimethylsilyl chloride, Imidazole | Hydroxyl protection | tert-Butyl(3-methoxyphenoxy)silane |

| 2 | tert-Butyl(3-methoxyphenoxy)silane | Brominating agent (e.g., NBS) | Aromatic bromination | (2-Bromo-5-methoxyphenoxy)(tert-butyl)dimethylsilane |

| 3 | (2-Bromo-5-methoxyphenoxy)(tert-butyl)dimethylsilane | Fluoride (B91410) source (e.g., TBAF) | Deprotection | 2-Bromo-5-methoxyphenol |

2-bromo-4-methoxy-5-(methoxymethoxy)benzene-1-sulfonyl fluoride: A direct synthesis for this highly functionalized molecule is not readily found in the literature. However, a plausible synthetic route can be proposed based on established chemical transformations. A potential starting material is 4-amino-3-methoxyphenol (B112844). The synthesis could proceed via the following steps:

Diazotization and Sulfonylation: The amino group of 4-amino-3-methoxyphenol can be converted to a diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper catalyst and a fluoride source (a variation of the Sandmeyer reaction) to install the sulfonyl fluoride group at the 4-position.

Bromination: The resulting 4-methoxy-5-hydroxybenzene-1-sulfonyl fluoride would then be selectively brominated. The strong activating effect of the hydroxyl and methoxy groups would direct the bromine to the ortho position relative to the hydroxyl group.

MOM Protection: Finally, the remaining phenolic hydroxyl group would be protected as a methoxymethyl ether using a reagent like MOM-Cl and a suitable base to yield the target compound. General methods for converting sulfonic acids or their salts to sulfonyl fluorides are well-documented. rsc.orgnih.gov

The synthesis of MOM-protected bromoarenes frequently originates from simple, commercially available phenolic compounds. These multi-step procedures allow for the precise installation of functional groups.

A clear example is the synthesis of 2-bromo-5-methoxyphenol from 3-methoxyphenol . This transformation requires a protection-bromination-deprotection sequence to control the regioselectivity of the bromination, as direct bromination of 3-methoxyphenol can lead to a mixture of isomers that are difficult to separate. patsnap.com The phenolic hydroxyl group is first protected, commonly as an acetate (B1210297) or a silyl (B83357) ether. This protected intermediate is then brominated, and the directing effects of the protecting group and the methoxy group guide the bromine to the desired position. The final step is the removal of the protecting group to reveal the phenolic hydroxyl, yielding the desired product.

Another fundamental example is the synthesis of 5-bromo-2-methoxyphenol (an isomer of the previously mentioned compound) from guaiacol (2-methoxyphenol) . A common route involves the acetylation of the phenolic hydroxyl group with acetic anhydride, followed by bromination using bromine and an iron powder catalyst, and concluding with deacetylation to restore the hydroxyl group. chemicalbook.comgoogle.com

These phenolic precursors are then converted to their corresponding methoxymethoxy derivatives. The protection of the phenolic hydroxyl as a MOM ether is a standard and widely used transformation. It is typically achieved by deprotonating the phenol with a base (e.g., sodium hydride, potassium carbonate, or DIPEA) followed by nucleophilic substitution on a chloromethyl methyl ether or a related reagent.

| Phenolic Starting Material | Key Intermediates | Target MOM-Protected Analog |

|---|---|---|

| 2-Bromophenol | - | 1-Bromo-2-(methoxymethoxy)benzene |

| 3-Bromophenol | - | 1-Bromo-3-(methoxymethoxy)benzene |

| 3-Methoxyphenol | 2-Bromo-5-methoxyphenol | 1-Bromo-2-(methoxymethoxy)-4-methoxybenzene |

Reactivity and Mechanistic Investigations of 1 Bromo 4 Methoxymethoxy Benzene

Mechanistic Studies of Bromine Reactivity in 1-Bromo-4-(methoxymethoxy)benzene

The bromine atom on the aromatic ring is a key functional group that dictates much of the reactivity of this compound. Its influence is particularly evident in metal-mediated reactions.

Role of Bromine in Directed Metalation Reactions

The bromine atom, in concert with the adjacent methoxymethyl (MOM) ether, can facilitate directed ortho-metalation reactions. This process involves the deprotonation of the aromatic ring at the position adjacent (ortho) to the directing group by a strong base, typically an organolithium reagent. The MOM ether group, with its oxygen atoms containing lone pairs, can coordinate to the metal of the organometallic base, positioning it for selective deprotonation at the ortho position. While the bromine itself is not the primary directing group, its presence provides a valuable handle for subsequent cross-coupling reactions after the metalation has occurred. The resulting aryllithium or other organometallic intermediate can then react with a variety of electrophiles to introduce new functional groups onto the aromatic ring.

Influence of the MOM Group on Aromatic Reactivity

The methoxymethoxy (MOM) group is generally considered an activating group in electrophilic aromatic substitution reactions. Similar to a methoxy (B1213986) group, the oxygen atoms of the MOM ether can donate electron density to the benzene (B151609) ring through resonance, making the ring more nucleophilic and thus more reactive towards electrophiles. This electron-donating effect preferentially directs incoming electrophiles to the ortho and para positions relative to the MOM group. In the case of this compound, the para position is occupied by the bromine atom. Therefore, electrophilic substitution would be expected to occur primarily at the positions ortho to the MOM group.

Functional Group Transformations Involving this compound

Both the aromatic bromine and the methoxymethoxy ether are amenable to a variety of chemical transformations, allowing for the synthesis of diverse derivatives.

Transformations of the Aromatic Bromine

The bromine atom of this compound is a versatile functional group that can be transformed into a wide array of other substituents. A primary application is in metal-catalyzed cross-coupling reactions, such as the Suzuki coupling. In a typical Suzuki reaction, the bromo-substituted aromatic compound is reacted with a boronic acid in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. This allows for the straightforward synthesis of biaryl compounds.

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | Phenylboronic acid | Pd(OAc)2 | 4-Methoxy-1,1'-biphenyl |

This table illustrates a representative Suzuki coupling reaction involving a bromo-substituted benzene derivative.

Other common transformations of the aromatic bromine include its conversion to an organolithium or Grignard reagent, which can then be reacted with various electrophiles.

Transformations of the Methoxymethoxy Ether

The methoxymethyl (MOM) ether serves as a protecting group for the phenolic hydroxyl group. Its removal, or deprotection, is a common and crucial step in many synthetic sequences. The

Advanced Spectroscopic and Computational Analysis of Reaction Intermediates

Elucidation of Reaction Pathways

The reactivity of this compound is primarily centered around the carbon-bromine bond, which allows this compound to participate in a variety of coupling reactions, serving as a versatile building block in organic synthesis. The bromine atom, being a good leaving group, makes the aromatic ring susceptible to transformations that form new carbon-carbon and carbon-heteroatom bonds.

One of the most well-documented reaction pathways for this compound is the Suzuki-Miyaura cross-coupling reaction. ambeed.com This palladium-catalyzed reaction is a powerful method for the formation of biaryl compounds. In a specific example, this compound has been successfully coupled with methyl 6-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate to produce methyl 6-methoxy-4'-(methoxymethoxy)biphenyl-3-carboxylate in high yield. This transformation highlights the utility of this compound in the synthesis of complex molecular architectures.

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|---|

| This compound | methyl 6-methoxy-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane (B109758) adduct | Tripotassium phosphate | Dioxane | Reflux, 24h, Argon atmosphere | methyl 6-methoxy-4'-(methoxymethoxy)biphenyl-3-carboxylate | 93% | ambeed.com |

As an aryl bromide, this compound is a suitable substrate for a range of other palladium-catalyzed cross-coupling reactions, although specific examples in the literature are less common. These potential reaction pathways include:

Stille Coupling: This reaction would involve the coupling of this compound with an organotin compound. organic-chemistry.org The general mechanism involves oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with the organostannane and reductive elimination to yield the coupled product. organic-chemistry.org

Heck Reaction: In a Heck reaction, this compound could be coupled with an alkene to form a substituted alkene. wikipedia.org The catalytic cycle typically involves the oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org

Sonogashira Coupling: This reaction would enable the formation of a carbon-carbon bond between this compound and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org

Buchwald-Hartwig Amination: This powerful reaction would allow for the formation of a carbon-nitrogen bond by coupling this compound with an amine in the presence of a palladium catalyst. wikipedia.org

Furthermore, the bromine atom can be displaced through other important mechanistic pathways:

Grignard Reagent Formation: By reacting this compound with magnesium metal in an anhydrous ether solvent, the corresponding Grignard reagent, (4-(methoxymethoxy)phenyl)magnesium bromide, can be formed. mnstate.edulibretexts.org This organometallic intermediate is a potent nucleophile and can react with a wide range of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds. mnstate.edu

Lithiation: Reaction with a strong organolithium base, such as n-butyllithium, can lead to lithium-halogen exchange, forming 4-(methoxymethoxy)phenyllithium. This organolithium species is also a strong nucleophile and a valuable intermediate in organic synthesis.

Theoretical Chemistry Contributions to Understanding Reactivity

While specific theoretical studies on this compound are not widely available, valuable insights into its reactivity can be drawn from computational analyses of closely related structures. A notable example is the Density Functional Theory (DFT) study conducted on 4-bromo-3-(methoxymethoxy) benzoic acid, which shares key structural motifs with the target compound. banglajol.info Such theoretical investigations are crucial for predicting and understanding the chemical behavior of molecules.

The study on 4-bromo-3-(methoxymethoxy) benzoic acid utilized the B3LYP/6-311++G(d,p) level of theory to determine various molecular parameters that are indicative of its reactivity. banglajol.info These parameters, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, ionization potential, and global hardness, provide a quantitative measure of the molecule's electronic properties and susceptibility to chemical reactions.

The HOMO-LUMO energy gap is a particularly important descriptor, as a smaller gap suggests higher reactivity. For 4-bromo-3-(methoxymethoxy) benzoic acid, the calculated HOMO-LUMO gap provides an indication of its kinetic stability. banglajol.info The molecular electrostatic potential (MEP) surface was also computed, which helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, thereby predicting sites for electrophilic and nucleophilic attack. banglajol.info

| Parameter | Calculated Value | Significance | Reference |

|---|---|---|---|

| HOMO Energy | -7.00 eV | Indicates electron-donating ability | banglajol.info |

| LUMO Energy | -2.14 eV | Indicates electron-accepting ability | banglajol.info |

| HOMO-LUMO Energy Gap (ΔE) | 4.86 eV | Relates to chemical reactivity and kinetic stability | banglajol.info |

| Ionization Energy (I) | 7.00 eV | Energy required to remove an electron | banglajol.info |

| Electron Affinity (A) | 2.14 eV | Energy released upon gaining an electron | banglajol.info |

| Global Hardness (η) | 2.43 eV | Measures resistance to change in electron distribution | banglajol.info |

| Electrophilicity Index (ω) | 3.32 eV | Indicates the ability to accept electrons | banglajol.info |

Data sourced from a DFT study on 4-bromo-3-(methoxymethoxy) benzoic acid. banglajol.info

These theoretical calculations provide a framework for understanding the reactivity of this compound. The presence of the electron-donating methoxymethoxy group and the electron-withdrawing bromine atom influences the electron distribution across the benzene ring, which in turn dictates its behavior in chemical reactions. DFT studies on similar molecules confirm that the positions of these substituents create specific electrophilic and nucleophilic sites, guiding the regioselectivity of reactions like the cross-coupling and lithiation pathways discussed previously.

Applications of 1 Bromo 4 Methoxymethoxy Benzene in Complex Molecule Synthesis

Cross-Coupling Reactions Utilizing 1-Bromo-4-(methoxymethoxy)benzene

Cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. This compound is a versatile substrate for these transformations, allowing for the introduction of the 4-(methoxymethoxy)phenyl moiety into a wide array of organic structures.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organic halide, and it is one of the most widely used methods for the formation of carbon-carbon bonds. researchgate.netlibretexts.org this compound readily participates in this reaction, coupling with various boronic acids to generate biaryl structures.

For instance, the reaction of 1-bromo-4-methoxybenzene with phenylboronic acid, catalyzed by a palladium-PEPPSI complex, yields 4-methoxy-1,1'-biphenyl in high yield. rsc.org This reaction highlights the general utility of aryl bromides in Suzuki-Miyaura couplings. While this specific example uses 1-bromo-4-methoxybenzene, the reactivity is analogous for this compound, where the MOM-protected phenol (B47542) offers a latent hydroxyl group that can be unmasked in a later synthetic step.

A practical example involves the reaction of 0.377 grams of 1-bromo-4-methoxybenzene with 0.244 grams of phenylboronic acid, which, after catalysis, produced 0.235 grams of 4-methoxy-1,1'-biphenyl. chegg.com The reaction conditions, including the choice of palladium catalyst, base, and solvent, can be optimized to achieve high yields and accommodate a broad range of functional groups on the coupling partners. researchgate.netrsc.org

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Aryl Halide | Boronic Acid | Catalyst | Product | Yield (%) | Reference |

| 1-Bromo-4-methoxybenzene | Phenylboronic acid | Pd-PEPPSI-CMP | 4-Methoxy-1,1'-biphenyl | 98 | rsc.org |

| 1-Bromo-4-(1-octynyl)benzene | Phenylboronic acid | Pd-precatalyst I or II | 1-(4-Biphenylyl)-1-octyne | 92-95 | researchgate.net |

| 1-Bromo-4-nitrobenzene | Phenylboronic acid | GO@NHC-Pd | 4-Nitro-1,1'-biphenyl | - | researchgate.net |

Negishi Coupling in the Context of this compound

The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. organic-chemistry.org This method is known for its high functional group tolerance and the ability to form C-C bonds between sp, sp2, and sp3 hybridized carbon atoms. This compound can be effectively coupled with various organozinc reagents to produce a range of substituted aromatic compounds. The reaction's versatility makes it a valuable tool for the synthesis of complex molecules where other coupling methods might fail. organic-chemistry.org

Sonogashira Coupling and Related Alkyne Coupling Reactions

The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgresearchgate.net This reaction is particularly useful for the synthesis of arylalkynes. This compound serves as an excellent substrate for Sonogashira coupling, reacting with a variety of terminal alkynes to produce the corresponding 4-(methoxymethoxy)phenylacetylenes. These products are valuable intermediates in the synthesis of more complex molecules, including natural products and organic materials. wikipedia.orgorganic-chemistry.org

The reaction is typically carried out under mild conditions, often at room temperature, using a base such as an amine which can also act as the solvent. wikipedia.org The development of air-stable ligand precursors has further expanded the utility of this reaction, allowing for couplings to be performed in aqueous solvents. thieme-connect.de

Kumada-Corriu Coupling Applications

The Kumada-Corriu coupling was one of the first transition metal-catalyzed cross-coupling reactions to be developed, utilizing a Grignard reagent and an organic halide. organic-chemistry.orgwikipedia.org This reaction, typically catalyzed by nickel or palladium, provides an efficient route to unsymmetrical biaryls and other coupled products. organic-chemistry.org this compound can be coupled with various Grignard reagents, such as aryl or alkyl magnesium bromides, to form the corresponding substituted benzenes. The advantage of the Kumada coupling lies in the direct use of Grignard reagents, which are readily prepared. organic-chemistry.org However, its application can be limited by the reactivity of the Grignard reagent towards other functional groups present in the substrate. organic-chemistry.org

C-N and C-O Cross-Coupling Methodologies

In addition to forming carbon-carbon bonds, this compound can also participate in carbon-nitrogen (C-N) and carbon-oxygen (C-O) cross-coupling reactions. These reactions, often catalyzed by copper or palladium, are essential for the synthesis of arylamines and diaryl ethers, respectively.

The Ullmann condensation, a classical copper-catalyzed C-O coupling reaction, can be used to form diaryl ethers from aryl halides and phenols. While not a direct application of this compound as the halide component, the related Ullmann coupling on surfaces has been studied with 1-bromo-4-methoxybenzene to form 4,4'-dimethoxybiphenyl. nsf.gov More modern, palladium-catalyzed methods, such as the Buchwald-Hartwig amination, provide milder and more general routes to C-N and C-O bond formation. These reactions would allow for the coupling of this compound with a variety of amines and alcohols. For example, copper-catalyzed C-O coupling reactions of N-methoxy arylamides with arylboronic acids have been developed, showcasing the ongoing advancements in this area. mdpi.com

Role in the Synthesis of Natural Products and Bioactive Compounds

The 4-(methoxymethoxy)phenyl group, readily introduced using this compound, is a structural motif found in a number of natural products and bioactive compounds. The MOM ether serves as a stable protecting group for the phenolic hydroxyl, which can be cleaved under acidic conditions at a later stage in the synthesis to reveal the free phenol. This strategy is particularly valuable in multi-step syntheses where the unprotected phenol might interfere with other reactions.

Precursor in Alkaloid Synthesis

While direct examples of this compound in the total synthesis of specific alkaloids are not extensively documented in readily available literature, its structural motif is present in numerous complex alkaloids. The 4-methoxymethoxy-phenyl group can be a key fragment in the assembly of intricate alkaloid skeletons. For instance, related structures are found in certain isoquinoline (B145761) and benzylisoquinoline alkaloids. The bromo-substituent allows for the introduction of various side chains and ring systems through cross-coupling reactions, a common strategy in modern alkaloid synthesis.

Intermediacy in Pharmaceutical Compounds

The utility of this compound as an intermediate is well-established in the synthesis of pharmaceutically active compounds. clearsynth.com The MOM-protected phenol allows for selective modifications of the aromatic ring without interference from the acidic phenolic proton. Following the desired synthetic transformations, the MOM group can be readily cleaved under mild acidic conditions to reveal the free phenol, a common functional group in many drug molecules. This strategy has been employed in the synthesis of various classes of therapeutic agents. For example, it can be a building block for compounds targeting G-protein coupled receptors (GPCRs) or enzyme inhibitors where a substituted phenolic moiety is crucial for biological activity.

An example includes its use in the synthesis of a subnanomolar aminopeptidase-N/CD13 inhibitor, 1-bromo-4-phenyl-tetrahydro-7-aminobenzocyclohepten-6-one, highlighting its role in creating potent enzyme inhibitors. exlibrisgroup.com

Building Block for Agrochemicals

Similar to its role in pharmaceuticals, this compound serves as a versatile building block for the synthesis of agrochemicals such as herbicides, fungicides, and insecticides. The ability to introduce the 4-hydroxyphenyl group in a protected form is advantageous in constructing complex agrochemical structures. The bromo-functionality can be converted into various other functional groups or used as a handle for carbon-carbon bond formation, enabling the synthesis of a diverse range of potential agrochemical candidates.

Utilization in Advanced Materials and Polymer Chemistry

The reactivity of this compound also extends to the field of materials science, where it is used as a precursor for optoelectronic materials and a monomer for specialty polymers.

Precursors for Optoelectronic Materials

The aromatic and reactive nature of this compound makes it a suitable precursor for the synthesis of organic optoelectronic materials. Through reactions like Suzuki or Stille coupling, the bromo-substituent can be replaced with various aromatic or heteroaromatic units to create conjugated systems with desirable photophysical properties. After polymerization or incorporation into larger molecular frameworks, and subsequent deprotection of the MOM group, the resulting materials can exhibit properties suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The phenolic hydroxyl group can further be used to tune the electronic properties and intermolecular interactions of the final material.

Monomers for Specialty Polymers

This compound can be utilized as a monomer in the synthesis of specialty polymers. For example, it can undergo polymerization through various cross-coupling reactions to form polyphenylenes or other conjugated polymers. The MOM-protected phenolic group can be carried through the polymerization process and then deprotected in the final polymer. This allows for the creation of polymers with reactive hydroxyl groups along the backbone, which can be used for post-polymerization modifications, such as grafting side chains or introducing cross-linking sites. These modifications can be used to tailor the physical and chemical properties of the polymer, leading to materials with specific functionalities for applications in areas like membranes, sensors, or high-performance plastics.

Regioselective and Stereoselective Synthesis facilitated by this compound

The methoxymethoxy protecting group on the phenol of this compound can play a significant role in directing the regioselectivity of subsequent reactions. For example, in electrophilic aromatic substitution reactions, the MOM-ether is an ortho-, para-directing group. Since the para-position is blocked by the bromine atom, electrophilic substitution would be directed to the ortho-position relative to the methoxymethoxy group.

Furthermore, in reactions involving metalation of the aromatic ring, the oxygen of the MOM ether can act as a directing group, facilitating lithiation at the adjacent ortho-position. This regioselectively generated organometallic intermediate can then be reacted with various electrophiles to introduce substituents at a specific position on the aromatic ring. While the MOM group itself is not chiral, its presence can influence the stereochemical outcome of reactions at nearby centers by steric hindrance or by coordinating with chiral catalysts.

Analytical and Characterization Techniques for 1 Bromo 4 Methoxymethoxy Benzene

Chromatographic Techniques for Purity Assessment and Separation

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a widely used, simple, and rapid analytical technique for assessing the purity of 1-Bromo-4-(methoxymethoxy)benzene and for monitoring the progress of reactions involving this compound. wisc.edu In TLC, a stationary phase, typically silica (B1680970) gel or alumina (B75360) coated on a plate, is used in conjunction with a liquid mobile phase to separate components of a mixture based on their differential partitioning between the two phases. wisc.edu

The separation is based on the principle of polarity. ualberta.ca The stationary phase, such as silica gel, is highly polar. As the mobile phase, a solvent or solvent mixture, ascends the plate via capillary action, it transports the spotted compound. wisc.edu Less polar compounds have a weaker affinity for the polar stationary phase and are carried further up the plate by the mobile phase, resulting in a higher Retention Factor (Rf) value. ualberta.ca Conversely, more polar compounds interact more strongly with the stationary phase and travel a shorter distance, leading to a lower Rf value. ualberta.ca

For this compound, a compound of moderate polarity, a common mobile phase is a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297). The ratio of these solvents can be adjusted to achieve optimal separation and an ideal Rf value, which is typically in the range of 0.3 to 0.7. ualberta.ca For instance, starting with a 9:1 or 4:1 hexane to ethyl acetate ratio would be a reasonable approach. The spots on the TLC plate are typically visualized under UV light, as aromatic compounds like this compound absorb UV radiation.

Table 1: Representative TLC Parameters for Analysis of this compound

| Parameter | Description |

| Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 8:2 v/v) |

| Chamber | Saturated with mobile phase vapor |

| Visualization | UV light (254 nm) |

| Expected Rf | Dependent on the exact mobile phase composition, but generally in the mid-range (approx. 0.4-0.6) |

Note: The optimal mobile phase composition may require empirical determination to achieve the desired Rf value.

Advanced Crystallographic Analysis for Solid-State Characterization

While TLC provides valuable information on the purity and reaction progress in solution, X-ray crystallography offers definitive insights into the three-dimensional arrangement of atoms and molecules in the solid state. This technique is indispensable for the unambiguous determination of molecular structure, conformation, and intermolecular interactions.

As of the latest available data, a specific crystal structure for this compound has not been deposited in major crystallographic databases. However, the crystallographic data for the closely related compound, 4-bromoanisole (B123540), can serve as an illustrative example of the type of information obtained from such an analysis. 4-bromoanisole shares the bromobenzene (B47551) core and a methoxy (B1213986) group, differing only in the replacement of the methoxymethyl ether with a methyl ether.

The crystallographic analysis of a single crystal of a compound like 4-bromoanisole involves irradiating it with a beam of X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate an electron density map, from which the atomic positions can be determined.

Table 2: Illustrative Crystallographic Data for the Related Compound 4-Bromoanisole

| Parameter | Value |

| Compound Name | 4-Bromoanisole |

| Chemical Formula | C₇H₇BrO |

| Crystal System | Monoclinic |

| Space Group | P 1 2₁/c 1 |

| Unit Cell Dimensions | a = 14.03(3) Å, b = 4.140(10) Å, c = 12.56(3) Å |

| α = 90°, β = 104.2(2)°, γ = 90° | |

| Volume | 707(3) ų |

| Z (Molecules per unit cell) | 4 |

Data obtained for the related compound 4-bromoanisole and is presented for illustrative purposes. nih.gov

This data provides a precise description of the unit cell, which is the fundamental repeating unit of the crystal lattice. The space group describes the symmetry elements present in the crystal structure. Such detailed structural information is invaluable for understanding the physical properties of the compound in its solid form and for computational modeling studies.

Industrial and Scalable Synthesis Considerations

Process Optimization for Large-Scale Production

The synthesis of 1-Bromo-4-(methoxymethoxy)benzene is typically achieved through a Williamson ether synthesis, a widely used and robust method for preparing ethers in both laboratory and industrial settings. wikipedia.org This reaction involves the deprotonation of 4-bromophenol (B116583) to form a phenoxide, which then acts as a nucleophile to displace a halide from a methoxymethylating agent. wikipedia.org

Key parameters for optimizing the large-scale production of this compound include:

Reaction Conditions: Optimizing temperature, pressure, and reaction time is crucial for maximizing yield and minimizing side reactions. numberanalytics.com While higher temperatures can increase the reaction rate, they may also lead to the formation of impurities. numberanalytics.comsacredheart.edu The use of microwave radiation has been investigated as a method to significantly reduce reaction times from over an hour to just a few minutes in some Williamson ether syntheses. sacredheart.edu

Base and Solvent Selection: The choice of base and solvent is critical for efficient reaction. numberanalytics.com Common bases include sodium hydroxide (B78521) and potassium carbonate, while solvents like dimethylformamide (DMF) and tetrahydrofuran (B95107) (THF) are often employed. numberanalytics.comchemicalbook.com

Phase-Transfer Catalysis (PTC): For large-scale operations, phase-transfer catalysis offers a significant advantage. crdeepjournal.org This technique facilitates the transfer of the phenoxide ion from an aqueous or solid phase to the organic phase where the reaction occurs, often leading to increased reaction rates and yields. numberanalytics.comwiley-vch.de Quaternary ammonium (B1175870) salts are commonly used as phase-transfer catalysts. numberanalytics.comyoutube.com

Purification: After the reaction, the product must be purified. This typically involves washing with water to remove inorganic salts and then distillation to obtain the pure this compound. chembk.com

Table 1: Comparison of Conventional and Microwave-Assisted Williamson Ether Synthesis

| Parameter | Conventional Synthesis | Microwave-Assisted Synthesis |

| Reaction Time | 60-70 minutes | 3 minutes |

| Temperature | Varies (often reflux) | Optimized at 123°C |

| Purity | May require extensive purification | High purity often achieved |

| Energy Consumption | Higher due to longer reaction times | Lower due to shorter reaction times |

This table is based on data for the synthesis of 1-ethoxydodecane (B3193551) and illustrates the potential for optimization. sacredheart.edu

Economic Viability and Cost-Benefit Analysis in Industrial Applications

The primary cost drivers include:

Raw Materials: The starting materials, 4-bromophenol and a methoxymethylating agent like chloromethyl methyl ether or dimethoxymethane (B151124), are significant cost factors. adichemistry.com

Process Efficiency: Higher yields and shorter reaction times lead to lower manufacturing costs.

The "benefit" of using this protecting group lies in its ability to enable complex synthetic routes that would otherwise be impossible or have very low yields. labinsights.nl By protecting the phenol (B47542) group, chemists can perform reactions on other parts of the molecule without affecting the hydroxyl group. nih.gov The MOM group can then be removed under relatively mild acidic conditions. adichemistry.comwikipedia.org

The decision to use this compound involves a cost-benefit analysis where the expense of the protection and deprotection steps is weighed against the value added to the final product and the costs associated with potential side reactions or lower yields if the protecting group is not used. nih.gov

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process. This involves considerations such as solvent selection, waste reduction, and the development of more sustainable catalysts.

Traditional synthesis methods may use hazardous solvents. Green chemistry encourages the use of more environmentally benign solvents. For instance, while dichloromethane (B109758) is a common solvent, exploring alternatives with lower toxicity and environmental impact is a key area of research. wikipedia.org

Waste reduction focuses on minimizing byproducts. The Williamson ether synthesis itself is relatively atom-economical, but the use of stoichiometric bases generates salt waste. wikipedia.org Catalytic methods that can reduce or eliminate this waste are highly desirable.

A significant advancement in the green synthesis of MOM ethers is the development of alternative catalytic methods that avoid the use of carcinogenic reagents like chloromethyl methyl ether. confex.comresearchgate.net

Recent research has focused on:

Electrochemical Methods: An electrochemical approach for the methoxymethylation of alcohols and phenols has been developed, offering a green, safe, and cost-effective alternative. confex.comrsc.org This method avoids the use of toxic reagents. rsc.org

Heterogeneous Catalysts: The use of solid-supported catalysts, such as silica-supported sodium hydrogen sulfate (B86663) for the deprotection of MOM ethers, simplifies purification and allows for catalyst recycling. organic-chemistry.org For the formation of similar ethers, solid acid catalysts like zirconium-modified aluminophosphates have shown high activity and stability in vapor-phase O-methylation reactions. mdpi.com

Manganese-based Catalysts: A manganese(I)-catalyzed method for the methoxymethylation of primary amides using methanol (B129727) has been reported as a green and sustainable protocol. rsc.orgrsc.org While this is for N-methoxymethylation, it highlights the potential for developing transition metal catalysts for O-methoxymethylation.

Table 2: Comparison of Reagents for Methoxymethylation

| Reagent | Advantages | Disadvantages |

| Chloromethyl methyl ether (MOMCl) | High reactivity | Carcinogenic, requires a base |

| Dimethoxymethane (Methylal) | Less toxic than MOMCl | Requires an acid catalyst, can be less reactive |

| Methoxymethyl acetate (B1210297) | Can be used under mild conditions with a Lewis acid catalyst | Generates acetic acid as a byproduct |

| Electrochemical Methods | Green, safe, avoids toxic reagents | May require specialized equipment |

This table is a summary of information from various sources. adichemistry.comconfex.comresearchgate.netrsc.orgoocities.org

Conclusion and Outlook

Summary of Research Contributions of 1-Bromo-4-(methoxymethoxy)benzene

The primary contribution of this compound to chemical research lies in its utility as a bifunctional building block, enabling the strategic synthesis of a wide array of more complex molecules. The presence of the methoxymethyl ether serves as a robust protecting group for the phenolic hydroxyl functionality, preventing its interference in subsequent chemical transformations. This protection is crucial in multi-step syntheses where the reactivity of a free phenol (B47542) could lead to undesired side reactions.

The bromine atom, on the other hand, provides a reactive handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Of particular importance is its application in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the efficient construction of biphenyl and substituted biaryl structures, which are prevalent motifs in pharmaceuticals, agrochemicals, and materials science. nih.govresearchgate.net

The general scheme for the Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction of an organohalide with an organoboron compound in the presence of a base. tcichemicals.com In this context, this compound serves as the organohalide partner, reacting with various boronic acids or their esters to yield MOM-protected biphenyls. These intermediates can then be deprotected under mild acidic conditions to reveal the corresponding hydroxybiphenyls.

Below is a data table summarizing the key reaction types where this compound and its analogs are employed:

| Reaction Type | Role of this compound | Product Class | Significance |

| Suzuki-Miyaura Coupling | Aryl halide partner | Substituted biphenyls | Access to key structural motifs in medicinal chemistry and materials science. nih.govnih.gov |

| Ullmann Condensation | Aryl halide partner | Biaryl ethers | Synthesis of complex diaryl ethers. |

| Buchwald-Hartwig Amination | Aryl halide partner | Aryl amines | Formation of carbon-nitrogen bonds, crucial in drug discovery. |

| Sonogashira Coupling | Aryl halide partner | Aryl alkynes | Introduction of alkyne functionalities for further elaboration. |

| Grignard Reagent Formation | Precursor to Grignard reagent | Aryl magnesium halides | Versatile nucleophiles for carbon-carbon bond formation. |

Emerging Trends and Future Research Avenues

Current research trends involving this compound and related structures are focused on expanding their synthetic utility and exploring novel applications. One emerging area is the development of more efficient and sustainable catalytic systems for cross-coupling reactions. This includes the use of novel palladium catalysts and ligands that can operate under milder conditions, with lower catalyst loadings, and in more environmentally friendly solvents. researchgate.netrsc.org

Furthermore, there is a growing interest in the application of this building block in the synthesis of natural product analogues and other biologically active molecules. The ability to introduce a protected hydroxyl group at a specific position on an aromatic ring is highly valuable in mimicking the structures of natural products and in structure-activity relationship (SAR) studies. rsc.org

Future research is likely to focus on the following avenues:

Development of Novel Protecting Group Strategies: While the MOM group is widely used, research into alternative protecting groups that offer different deprotection conditions could enhance the versatility of this class of reagents.

Application in Cascade Reactions: Designing one-pot, multi-step reaction sequences that utilize this compound could significantly improve synthetic efficiency.

Synthesis of Functional Materials: The incorporation of the structural motif derived from this compound into organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), is an area with considerable potential. nih.govbirmingham.ac.uk The biphenyl core is a common component in such materials. tcichemicals.com

Interdisciplinary Impact and Translational Research Potential

The impact of this compound extends beyond the realm of pure synthetic chemistry, finding relevance in several interdisciplinary fields.

In medicinal chemistry , this compound serves as a key starting material for the synthesis of potential drug candidates. researchgate.net The biphenyl scaffold is a well-established "privileged structure" in drug discovery, appearing in numerous approved drugs. The ability to synthesize a wide range of substituted biphenyls from this compound allows for the exploration of vast chemical space in the search for new therapeutic agents. nih.gov

In materials science , the synthesis of novel organic materials with tailored electronic and photophysical properties is a major focus. The biphenyl unit is a fundamental component of many liquid crystals and conjugated polymers. tcichemicals.com The use of this compound and its derivatives enables the precise control of molecular architecture, which is critical for tuning the performance of these materials.

The translational research potential of this compound is significant. For example, the development of more efficient synthetic routes to complex, biologically active molecules could accelerate the drug discovery process. Similarly, the creation of new organic materials based on structures derived from this building block could lead to advancements in display technologies, solar energy, and chemical sensing.

Q & A

Q. What are the key physicochemical properties of 1-Bromo-4-(methoxymethoxy)benzene, and how do they influence its reactivity?

Answer: The compound (CAS 130534-91-7) has the molecular formula C₉H₁₁BrO₂ and a molecular weight of 231.086 g/mol . Its structure features a bromine atom and a methoxymethoxy (-OCH₂OCH₃) group at the para positions on the benzene ring. These substituents confer unique electronic and steric properties:

- The bromine atom acts as a strong electron-withdrawing group, activating the ring for nucleophilic aromatic substitution (SNAr) at the ortho/para positions.

- The methoxymethoxy group provides steric hindrance and modulates electron density, influencing regioselectivity in coupling reactions.

Key physical properties (from Safety Data Sheets):

| Property | Value |

|---|---|

| Boiling Point | Not explicitly reported† |

| Density | ~1.3–1.5 g/cm³ (estimated)‡ |

| Stability | Sensitive to moisture and heat |

†Similar brominated aromatics (e.g., 4-bromoanisole) boil near 220–230°C .

‡Estimated based on analogs with comparable substituents .

Methodological Tip: Use NMR (¹H/¹³C) to confirm substitution patterns and monitor reaction progress. Deuterated chloroform (CDCl₃) is ideal due to the compound’s solubility in non-polar solvents .

Q. What are the standard synthetic routes for this compound?

Answer: Two primary methods are employed:

Protection-Coupling Strategy :

- Step 1 : Protect 4-bromophenol with methoxymethyl chloride (MOM-Cl) under basic conditions (e.g., NaH/THF) to form 4-bromo-1-(methoxymethoxy)benzene.

- Step 2 : Optimize purification via flash column chromatography (hexane:ethyl acetate, 9:1) to isolate the product .

Cross-Coupling Reactions :

- Use Pd-catalyzed Suzuki-Miyaura coupling with arylboronic acids. For example, react 4-bromoiodobenzene with a methoxymethoxy-substituted boronic ester. Typical conditions:

Critical Note : Monitor reaction progress with TLC (silica gel, UV visualization). Bromine’s leaving-group ability facilitates coupling but may require inert atmospheres (argon) to prevent catalyst poisoning .

Advanced Research Questions

Q. How can divergent reactivity be achieved in Pd-catalyzed cross-coupling reactions using this compound?

Answer: The bromine atom’s position and the methoxymethoxy group’s steric/electronic effects enable selective transformations:

- Buchwald-Hartwig Amination : Replace Br with amines (e.g., morpholine) using Pd(dba)₂/Xantphos catalysts. The methoxymethoxy group directs coupling to the para position .

- Direct Arylation : Engage in C–H activation with electron-deficient arenes (e.g., nitrobenzene) using Pd(OAc)₂/P(t-Bu)₃. The methoxymethoxy group enhances para selectivity by steric blocking .

Q. Data-Driven Optimization :

| Reaction Type | Catalyst System | Yield Range |

|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄/K₃PO₄ | 65–85% |

| Ullmann Coupling | CuI/1,10-phenanthroline | 50–70% |

Key Reference : Miyaura & Suzuki (1995) highlight ligand selection’s impact on coupling efficiency .

Q. How do computational studies rationalize the stability of intermediates in reactions involving this compound?

Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal:

- Transition States : The methoxymethoxy group stabilizes intermediates via hydrogen bonding with proximal oxygen atoms, lowering activation energy in SNAr reactions.

- Charge Distribution : Bromine’s electron-withdrawing effect creates a partial positive charge at the para carbon, favoring nucleophilic attack .

Case Study : In a Pd-catalyzed coupling, DFT models show that bulky ligands (e.g., SPhos) reduce steric clashes with the methoxymethoxy group, improving yields by 15–20% .

Q. What analytical strategies resolve contradictions in reported reaction yields for derivatives of this compound?

Answer: Discrepancies often arise from:

- Impurity Profiles : Use HPLC-MS to detect trace byproducts (e.g., deprotected phenols).

- Reaction Monitoring : In-situ IR spectroscopy tracks carbonyl intermediates in oxidation reactions.

Example : A study reported 70% yield for a Heck reaction, but reproducibility issues arose due to residual water. Drying solvents over molecular sieves (3Å) increased yields to 82% .

Q. How can the compound’s stability under varying storage conditions be validated?

Answer: Conduct accelerated stability studies :

- Thermal Stability : Store samples at 40°C/75% RH for 4 weeks. Analyze via GC-MS for decomposition products (e.g., demethylation).

- Light Sensitivity : Expose to UV light (254 nm) and monitor bromine loss via ion chromatography .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.